2-Chloro-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]propanamide
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Overview
Description
2-Chloro-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro group, a phenylcyclopropyl moiety, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]propanamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized from γ-aminobutyric acid derivatives through cyclization reactions.
Introduction of the Phenylcyclopropyl Group: The phenylcyclopropyl group can be introduced via cyclopropanation reactions using phenyl-substituted alkenes and diazo compounds.
Chlorination and Amide Formation: The final step involves the chlorination of the intermediate compound followed by the formation of the amide bond through reaction with propanoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Chloro-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound shares the chloro and amide functional groups but differs in the presence of a quinoline ring.
Chlorohydroquinone: This compound has a similar chloro group but lacks the complex pyrrolidinone and phenylcyclopropyl moieties.
Uniqueness
2-Chloro-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]propanamide is unique due to its combination of structural features, including the pyrrolidinone ring, phenylcyclopropyl group, and chloro substituent
Properties
IUPAC Name |
2-chloro-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-10(17)16(21)18-12-7-15(20)19(9-12)14-8-13(14)11-5-3-2-4-6-11/h2-6,10,12-14H,7-9H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKXQGKSFMTZNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC(=O)N(C1)C2CC2C3=CC=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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